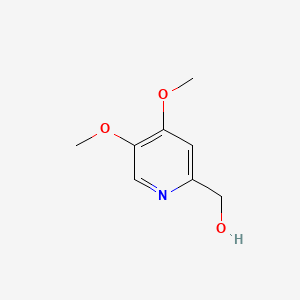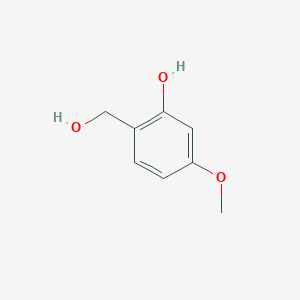
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid
Übersicht
Beschreibung
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid is an organic compound characterized by a cyclohexane ring substituted with three carboxylic acid groups at the 1, 2, and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid typically involves the cyclization of appropriate precursors followed by carboxylation reactions. One common method includes the use of cyclohexane derivatives, which undergo oxidation and subsequent carboxylation to introduce the carboxylic acid groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using catalysts to ensure high yield and purity
Analyse Chemischer Reaktionen
Types of Reactions: (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alcohols, amines, and other nucleophiles under acidic or basic conditions.
Major Products:
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Alcohols: Formed by reduction of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions, influencing the activity of biological molecules and pathways.
Vergleich Mit ähnlichen Verbindungen
- 1,2,3-Cyclohexanetricarboxylic Acid
- 1,3,5-Cyclohexanetricarboxylic Acid
- Cyclohexane-1,2-dicarboxylic Acid
Uniqueness: (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid is unique due to the specific positioning of its carboxylic acid groups, which imparts distinct chemical and physical properties. This unique arrangement allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
76784-95-7 |
|---|---|
Molekularformel |
C9H12O6 |
Molekulargewicht |
216.19 g/mol |
IUPAC-Name |
(1R,2S,4S)-cyclohexane-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C9H12O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h4-6H,1-3H2,(H,10,11)(H,12,13)(H,14,15)/t4-,5+,6-/m0/s1 |
InChI-Schlüssel |
WTNDADANUZETTI-JKUQZMGJSA-N |
SMILES |
C1CC(C(CC1C(=O)O)C(=O)O)C(=O)O |
Isomerische SMILES |
C1C[C@H]([C@H](C[C@H]1C(=O)O)C(=O)O)C(=O)O |
Kanonische SMILES |
C1CC(C(CC1C(=O)O)C(=O)O)C(=O)O |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1,3-Dibromoimidazo[1,5-a]pyridine](/img/structure/B1367101.png)
